molecular formula C25H26O10 B1680743 Sakyomicin A CAS No. 86413-75-4

Sakyomicin A

Katalognummer: B1680743
CAS-Nummer: 86413-75-4
Molekulargewicht: 486.5 g/mol
InChI-Schlüssel: CKZNKYSWWCSICZ-ZDPMPSPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sakyomicin A is an inhibitor of reverse transcriptase.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Mechanism of Action:
Sakyomicin A exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism is largely attributed to its naphthoquinone moiety, which is essential for its biological activity. This moiety interacts with sulfhydryl groups in bacterial enzymes, disrupting their function and leading to cell death .

Efficacy Against Resistant Strains:
Recent studies have demonstrated that this compound shows moderate to strong activity against various resistant strains, including Staphylococcus aureus and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 1 to 16 μg/mL, indicating its potential utility in combating antibiotic-resistant infections .

PathogenMIC (μg/mL)Reference
Staphylococcus aureus4
Enterococcus faecium4
Bacillus subtilis1.56

Anticancer Applications

In Vitro Studies:
this compound has shown promising results in inhibiting various cancer cell lines. Notably, it has demonstrated cytotoxic effects against mouse leukemia cells (L-1210) and human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The IC50 values for these cell lines are notably low, indicating potent anticancer activity:

Cell LineIC50 (μg/mL)Reference
L-12100.004
A5490.2
HT-290.06

Mechanism of Action:
The compound induces apoptosis in cancer cells through mitochondrial dysfunction, targeting the energy production pathways that are often upregulated in tumor cells. This selective toxicity towards cancer cells over normal cells highlights its potential as a therapeutic agent .

Case Studies

Case Study 1: Efficacy Against Drug-Resistant Bacteria
A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) revealed that it not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics. This suggests its potential role in combination therapy for treating resistant infections .

Case Study 2: Anticancer Activity in Animal Models
In vivo studies have demonstrated that mice treated with this compound exhibited a significant increase in survival rates when challenged with tumor cells compared to control groups. The compound's ability to inhibit tumor growth while minimizing toxicity to normal tissues underscores its therapeutic promise .

Eigenschaften

CAS-Nummer

86413-75-4

Molekularformel

C25H26O10

Molekulargewicht

486.5 g/mol

IUPAC-Name

(2S,3R,4aS,12bR)-2,3,4a,8-tetrahydroxy-12b-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C25H26O10/c1-11-14(26)6-7-16(34-11)35-25-18-13(19(28)17-12(20(18)29)4-3-5-15(17)27)8-9-24(25,33)10-23(2,32)21(30)22(25)31/h3-5,8-9,11,14,16,21,26-27,30,32-33H,6-7,10H2,1-2H3/t11-,14-,16-,21-,23-,24-,25+/m1/s1

InChI-Schlüssel

CKZNKYSWWCSICZ-ZDPMPSPESA-N

SMILES

CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O

Isomerische SMILES

C[C@@H]1[C@@H](CC[C@H](O1)O[C@@]23C(=O)[C@H]([C@](C[C@@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O

Kanonische SMILES

CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Sakyomicin A; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sakyomicin A
Reactant of Route 2
Sakyomicin A
Reactant of Route 3
Sakyomicin A
Reactant of Route 4
Sakyomicin A
Reactant of Route 5
Sakyomicin A
Reactant of Route 6
Sakyomicin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.